molecular formula C46H50Cl2N6O2 B1218663 Ditercalinium chloride CAS No. 74517-42-3

Ditercalinium chloride

Cat. No. B1218663
CAS RN: 74517-42-3
M. Wt: 789.8 g/mol
InChI Key: FWBSWSRNGHRDFZ-UHFFFAOYSA-N
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Description

Ditercalinium chloride is a bifunctional intercalating molecule with antitumor activity . It was originally designed to obtain a higher DNA-binding activity than monofunctional ones . It binds to double-stranded DNA but can also form stable complexes with triplex and quadruplex structures .


Chemical Reactions Analysis

Ditercalinium chloride has been found to intimately associate with mammalian mitochondrial DNA and inhibit its replication . It inhibits human DNA polymerase gamma activity as efficiently as does ethidium bromide .

Scientific Research Applications

1. Anticancer Properties and Mitochondrial DNA Interaction

Ditercalinium chloride was originally developed as an anticancer drug. It has a unique ability to deplete mitochondrial DNA in both mouse and human cells, distinguishing it from other substances like ethidium bromide, which is less effective in mouse cells. Ditercalinium chloride achieves this by inhibiting human DNA polymerase gamma activity, a crucial aspect in DNA replication. Its strong association with mitochondrial DNA suggests a potential application in cancer treatment targeting mitochondrial functions (Okamaoto et al., 2003).

2. DNA Binding Selectivity and Structural Impact

Ditercalinium chloride exhibits structural selectivity in binding to DNA. It shows a preference for GC-rich DNA species and can form stable complexes with both triplex and quadruplex DNA structures. This property has been confirmed through various methods, including electrospray mass spectrometry and surface plasmon resonance (SPR) spectroscopy. These findings open new avenues in drug design, particularly in targeting specific DNA structures like human telomeres (Carrasco et al., 2002).

3. DNA Sequence Recognition

Ditercalinium chloride is notable for its ability to form bisintercalation complexes with DNA, primarily recognizing certain GC-rich sequences. The drug's interaction with DNA has been thoroughly examined, revealing its sequence preference and the molecular determinants of this selectivity. This specificity is particularly relevant for potential therapeutic applications where targeting specific DNA sequences is crucial (Crow et al., 2002).

4. Perturbation of DNA Structure

Atomic force microscopy (AFM) studies have shown that ditercalinium chloride causes significant perturbations in the tertiary structure of DNA. This bis-intercalator induces changes in the formation of supercoils and plectonemic coils in DNA, affecting its physical properties. Such insights are valuable for understanding the physical impact of drug-DNA interactions and for evaluating the effects of DNA-binding drugs (Berge et al., 2002).

properties

IUPAC Name

10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBSWSRNGHRDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H50Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82765-18-2 (Parent)
Record name Ditercalinium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

789.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ditercalinium chloride

CAS RN

74517-42-3
Record name Ditercalinium chloride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DITERCALINIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z22S8DO8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
M Okamaoto, T Ohsato, K Nakada, K Isobe… - Current genetics, 2003 - Springer
… In contrast, ditercalinium chloride can deplete mitochondrial DNA in both mouse and … which ditercalinium chloride depletes mitochondrial DNA. Here, we show that ditercalinium chloride …
Number of citations: 43 link.springer.com
S Rai, MP Singh, S Kushwah, S Srivastava, A Mani… - Gene Reports, 2023 - Elsevier
… This analysis identified ZINC000004215707 (Ditercalinium chloride) with the least binding energy of −12.7 kcal/mol. Ditercalinium chloride (DC) is an antitumor agent and has been …
Number of citations: 0 www.sciencedirect.com
G Dodin - Journal of medicinal chemistry, 1989 - ACS Publications
… It can be hence postulated that, in dioxane, ditercalinium chloride exists as an ion pair. In … When a 40 µ ditercalinium chloride solution in 100 mM acetate buffer pH 5 is submitted to a …
Number of citations: 5 pubs.acs.org
岡本麻由美 - 2005 - ci.nii.ac.jp
CiNii 博士論文 - Ditercalinium chloride, a pro-anticancer drug, intimately associates with mammalian mitochondrial DNA and inhibits its replication … Ditercalinium chloride, a pro-anticancer …
Number of citations: 3 ci.nii.ac.jp
J Ahmad, S Ikram, F Ahmad, IU Rehman, M Mushtaq - Heliyon, 2020 - cell.com
… Two salt bridges with Asp760 and Asp623 were observed for Ditercalinium chloride with a docking score of -12.308 kcal/mol and ligand efficiency of -0.228 (Supplementary Figure S10). …
Number of citations: 81 www.cell.com
C Esnault, SC Brown, E Segal-Bendirdjian… - Biochemical …, 1990 - Elsevier
The bifunctional intercalator Ditercalinium (NSC 335153) demonstrates an anti-tumoral cytotoxicity markedly different from other intercalating agents. A delayed toxicity is observed in …
Number of citations: 16 www.sciencedirect.com
N Dias, C Bailly - Biochemical pharmacology, 2005 - Elsevier
Mitochondria, the power houses of the cell, are at the cross-road of many cellular pathways. They play a central role in energy metabolism, regulate calcium flux and are implicated in …
Number of citations: 236 www.sciencedirect.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
D Kang, N Hamasaki - Clinical biochemistry, 2005 - Elsevier
… Staining of mtDNA with ditercalinium chloride. Ditercalinium chloride accumulates in mitochondria and binds to mtDNA. The fluorescence of ditercalinium chloride is seen granularly in a …
Number of citations: 20 www.sciencedirect.com
A Shimizu, S Enoki, K Ishikawa, T Mito, K Obata… - Biochemical and …, 2015 - Elsevier
We searched for mtDNA harboring somatic mutations in mouse B82 cells, and found an A2748G mutation orthologous to the A3302G mutation in tRNA Leu(UUR) gene reported in a …
Number of citations: 4 www.sciencedirect.com

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